molecular formula C16H14N2O3S2 B2385155 Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 860785-65-5

Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate

Cat. No.: B2385155
CAS No.: 860785-65-5
M. Wt: 346.42
InChI Key: VCEWJUAJQIBXOF-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Chemical Reactions Analysis

Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 2-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-21-16(20)11-6-4-3-5-10(11)12-8-22-14(17-12)7-15-18-13(19)9-23-15/h3-6,8-9,19H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEWJUAJQIBXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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